(2S)-2-(Oxepan-4-yl)propanoic acid
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Overview
Description
(2S)-2-(Oxepan-4-yl)propanoic acid is a chiral compound with a unique structure that includes an oxepane ring and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Oxepan-4-yl)propanoic acid typically involves the formation of the oxepane ring followed by the introduction of the propanoic acid group. One common method is the ring-closing metathesis (RCM) reaction, which forms the oxepane ring from a suitable diene precursor. The reaction conditions often include the use of a ruthenium-based catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Oxepan-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The oxepane ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxepane ketones, while reduction can produce oxepane alcohols.
Scientific Research Applications
(2S)-2-(Oxepan-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (2S)-2-(Oxepan-4-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The oxepane ring structure allows for unique binding interactions, which can influence the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(Oxetan-3-yl)propanoic acid: Similar structure but with an oxetane ring instead of an oxepane ring.
(2S)-2-(Tetrahydrofuran-3-yl)propanoic acid: Contains a tetrahydrofuran ring instead of an oxepane ring.
Uniqueness
(2S)-2-(Oxepan-4-yl)propanoic acid is unique due to its larger ring size, which can lead to different chemical reactivity and biological activity compared to smaller ring analogs. The oxepane ring provides a distinct spatial arrangement that can be advantageous in certain applications .
Properties
IUPAC Name |
(2S)-2-(oxepan-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7(9(10)11)8-3-2-5-12-6-4-8/h7-8H,2-6H2,1H3,(H,10,11)/t7-,8?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWXKCNBPFEMGM-JAMMHHFISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCOCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCOCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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